methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a purine-derived heterocyclic compound featuring an imidazo[2,1-f]purine core. Its structure includes:
- 1,6,7-Trimethyl substituents on the purine ring.
- A phenethyl group at the 8-position.
- A methyl acetate moiety at the 3-position via an acetoxy linker.
Properties
IUPAC Name |
methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-14(2)26-17-18(23(3)21(29)25(19(17)28)12-16(27)30-4)22-20(26)24(13)11-10-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDLHFNFQFJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multi-step organic synthesis. Key steps typically include:
Formation of the Purine Ring:
Starting from a suitable purine precursor, the synthesis involves the formation of a functionalized purine through cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo several types of chemical reactions, including:
Oxidation and Reduction:
The compound can be oxidized or reduced depending on the presence of specific functional groups.
Substitution Reactions:
Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring or the imidazo-purin structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents, strong bases or acids depending on the target substitution.
Major Products: The products of these reactions vary widely, but typically include modified purine derivatives or substituted imidazo-purin compounds, potentially with altered biological activity or physical properties.
Scientific Research Applications
This compound is valued for its role in a variety of research applications:
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology:
Can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Investigated for potential pharmacological activities, such as enzyme inhibition, antiviral properties, or as a scaffold for drug development.
Industry:
Potentially used in material science for the development of novel polymers or advanced materials due to its unique structure.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. It may interact with proteins or nucleic acids, modifying their function through binding or chemical modification. The exact pathways can be complex, involving multiple steps such as receptor binding, signal transduction, or catalytic inhibition.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position and Type : The target compound’s 8-phenethyl group distinguishes it from analogs with smaller aryl groups (e.g., 2-methylphenyl in or 2-hydroxyphenyl in ). Larger substituents like phenethyl may enhance lipophilicity and receptor binding compared to benzyl or phenyl groups .
- Ester vs. Acid Functionality : The methyl acetate group in the target compound contrasts with the acetic acid in , which impacts solubility (ester: logP ~2.5 vs. acid: logP ~1.2) and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Findings :
- Lipophilicity : The target compound’s higher logP (3.2) compared to (2.8) and (1.8) suggests better membrane permeability, critical for oral bioavailability.
- Hydrogen Bonding: The absence of H-bond donors in the target compound versus the phenolic –OH in may reduce aqueous solubility but improve CNS penetration .
- Acid-Base Behavior : The target’s predicted pKa (~8.5) aligns with analogs, indicating moderate basicity suitable for physiological pH environments .
Biological Activity
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
This compound features a unique imidazo-purine structure that may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated inhibition of focal adhesion kinase (FAK), which is implicated in cancer cell migration and proliferation. The inhibition of FAK was associated with reduced cell viability in pancreatic cancer models .
Table 1: Antitumor Activity of Related Imidazo Compounds
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.59 | Pancreatic | FAK inhibition |
| Compound B | 2.81 | Mesothelioma | Antiproliferative effects |
| Methyl Ester | TBD | TBD | TBD |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases like FAK and others involved in cellular signaling pathways.
- Modulation of Transporters : Research indicates that these compounds may enhance the expression of nucleoside transporters such as hENT-1, potentially improving drug efficacy in combination therapies .
- Induction of Apoptosis : Some studies suggest that imidazo derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Study 1: Inhibition of FAK in Mesothelioma
A study evaluated the cytotoxic effects of imidazo derivatives on mesothelioma cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 0.59 to 2.81 μM. The study concluded that these compounds could be developed as potential therapeutic agents for mesothelioma treatment due to their ability to inhibit FAK phosphorylation .
Case Study 2: Combination Therapy with Gemcitabine
Another investigation focused on the combination of methyl imidazo derivatives with gemcitabine in pancreatic cancer models. The combination therapy resulted in enhanced antiproliferative effects compared to gemcitabine alone, attributed to increased expression of hENT-1 and improved drug uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
